molecular formula C19H15N5O3 B2699763 2-(1,2-benzoxazol-3-yl)-1-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one CAS No. 1251696-75-9

2-(1,2-benzoxazol-3-yl)-1-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one

Cat. No.: B2699763
CAS No.: 1251696-75-9
M. Wt: 361.361
InChI Key: OYZCOQLRRSZLPY-UHFFFAOYSA-N
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Description

2-(1,2-benzoxazol-3-yl)-1-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one is a complex organic compound that features multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-1-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]isoxazole ring, followed by the formation of the pyridin-4-yl-1,2,4-oxadiazole moiety. The final step involves the coupling of these intermediates with azetidine under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-benzoxazol-3-yl)-1-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halides or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(1,2-benzoxazol-3-yl)-1-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential biological activity. Compounds with similar structures have been studied for their antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its multiple heterocyclic rings suggest it may interact with various biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-1-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyridin-4-yl)azetidin-1-yl)ethanone: Lacks the 1,2,4-oxadiazole ring, which may affect its reactivity and biological activity.

    1-(3-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone: Lacks the benzo[d]isoxazole ring, potentially altering its chemical properties and applications.

Uniqueness

The presence of multiple heterocyclic rings in 2-(1,2-benzoxazol-3-yl)-1-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one makes it unique compared to similar compounds. This structural complexity may confer distinct reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3/c25-17(9-15-14-3-1-2-4-16(14)26-22-15)24-10-13(11-24)19-21-18(23-27-19)12-5-7-20-8-6-12/h1-8,13H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZCOQLRRSZLPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=NOC3=CC=CC=C32)C4=NC(=NO4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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